Product packaging for N-[4-(benzoylamino)phenyl]-2-furamide(Cat. No.:CAS No. 333397-84-5)

N-[4-(benzoylamino)phenyl]-2-furamide

Cat. No.: B2562715
CAS No.: 333397-84-5
M. Wt: 306.321
InChI Key: JYYAAEYTFIKSLW-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)phenyl]-2-furamide is a chemical compound of interest in medicinal chemistry and pharmacological research, characterized by a molecular structure featuring a furan carboxamide moiety linked to a benzanilide group. This scaffold is recognized as a privileged structure in the design of bioactive molecules. While specific biological data for this exact compound is limited, research on its very close structural analogs reveals significant potential. Notably, studies on N-(4-benzoylphenyl)-2-furamide derivatives have demonstrated these compounds to be potent antihyperlipidemic agents in experimental models, significantly reducing elevated plasma triglyceride and total cholesterol levels while increasing beneficial high-density lipoprotein (HDL)-cholesterol . This suggests that this compound is a promising candidate for investigating novel therapeutic strategies against hyperlipidemia and atherosclerosis, and for exploring the structure-activity relationships within this class of molecules . The compound is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O3 B2562715 N-[4-(benzoylamino)phenyl]-2-furamide CAS No. 333397-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-benzamidophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(13-5-2-1-3-6-13)19-14-8-10-15(11-9-14)20-18(22)16-7-4-12-23-16/h1-12H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYAAEYTFIKSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Benzoylamino Phenyl 2 Furamide

Established Synthetic Routes for the N-[4-(benzoylamino)phenyl]-2-furamide Core

The construction of the this compound scaffold is typically achieved through a well-defined multi-step process. This approach relies on the sequential formation of the two amide bonds that characterize the molecule's structure.

Multi-step synthetic pathways

A common and logical synthetic pathway to this compound involves a three-step sequence starting from readily available precursors. This method builds the molecule by first constructing the central benzanilide (B160483) core and then introducing the furan (B31954) moiety.

The general synthetic scheme can be outlined as follows:

Formation of N-(4-nitrophenyl)benzamide: The synthesis begins with the acylation of p-nitroaniline with benzoyl chloride. This reaction forms the first amide bond and yields the nitro-substituted intermediate, N-(4-nitrophenyl)benzamide.

Reduction to N-(4-aminophenyl)benzamide: The nitro group of N-(4-nitrophenyl)benzamide is then reduced to a primary amine. This transformation is a critical step, yielding the key intermediate, N-(4-aminophenyl)benzamide (also known as 4-aminobenzanilide).

Final Acylation: The final step involves the acylation of the newly formed amino group of N-(4-aminophenyl)benzamide with 2-furoyl chloride. This reaction forms the second amide bond, resulting in the target molecule, this compound.

This sequential approach allows for the controlled formation of the desired product with good yields and purity.

Optimized reaction conditions and critical intermediates

The success of the multi-step synthesis hinges on the optimization of reaction conditions for each step and the successful isolation and purification of key intermediates.

Step 1: Synthesis of N-(4-nitrophenyl)benzamide This step typically involves the Schotten-Baumann reaction, where benzoyl chloride is added to a solution of p-nitroaniline in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane (B109758) (DCM). The base serves to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of N-(4-aminophenyl)benzamide (Critical Intermediate) The reduction of the nitro group is a crucial transformation. A widely used and effective method is catalytic hydrogenation. This involves reacting the nitro-intermediate with hydrogen gas in the presence of a catalyst, most commonly palladium on carbon (Pd/C), in a solvent such as ethanol. Alternative reducing agents like iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) can also be employed. N-(4-aminophenyl)benzamide is the critical intermediate in this pathway, as its purity directly impacts the quality of the final product.

Step 3: Synthesis of this compound The final acylation is carried out by reacting N-(4-aminophenyl)benzamide with 2-furoyl chloride. 2-furoyl chloride can be prepared from 2-furoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene. The amidation reaction itself is typically performed in an inert solvent with a base to scavenge the HCl produced.

Interactive Data Table: Summary of a Typical Multi-Step Synthesis

StepReactant 1Reactant 2Key Reagents/CatalystsProduct
1p-NitroanilineBenzoyl chlorideBase (e.g., NaOH, Pyridine)N-(4-nitrophenyl)benzamide
2N-(4-nitrophenyl)benzamideHydrogen (H₂)Pd/C catalystN-(4-aminophenyl)benzamide
3N-(4-aminophenyl)benzamide2-Furoyl chlorideBase (e.g., Pyridine)This compound

Advanced and Greener Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more efficient and environmentally friendly methods for amide synthesis. These include the use of microwave irradiation and catalytic methods to reduce reaction times, energy consumption, and waste generation.

Microwave-assisted synthesis techniques for furamide derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The direct amidation of a carboxylic acid and an amine, which is often slow and requires high temperatures under conventional heating, can be significantly expedited using microwave irradiation.

For the synthesis of this compound and its derivatives, microwave heating can be applied to the amidation steps. For instance, the reaction of N-(4-aminophenyl)benzamide with 2-furoic acid could potentially be achieved directly under microwave irradiation, possibly with a coupling agent or under solvent-free conditions, thereby avoiding the need to prepare the more reactive 2-furoyl chloride. Research on similar benzamide (B126) syntheses has shown that microwave irradiation can lead to higher yields in significantly shorter reaction times, sometimes in minutes compared to hours for conventional methods. researchgate.net

Catalytic methods in this compound synthesis

Traditional amide synthesis often relies on stoichiometric activating agents (e.g., carbodiimides or converting carboxylic acids to acid chlorides), which generate significant amounts of waste. Catalytic direct amidation, where a carboxylic acid and an amine react in the presence of a catalyst to form an amide with water as the only byproduct, represents a much greener alternative.

While specific catalysts for the synthesis of this compound are not extensively documented, various catalysts, such as those based on boric acid or certain transition metals, are known to promote direct amidation. Applying these catalytic systems to the reaction between N-(4-aminophenyl)benzamide and 2-furoic acid could offer a more atom-economical and environmentally benign route to the final product. This approach would circumvent the need for chlorinating agents like thionyl chloride, thus reducing the generation of hazardous waste.

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound is a key strategy for exploring its structure-activity relationships (SAR) in various applications. While specific derivatization of this exact molecule is not widely reported, general strategies can be inferred based on the functional groups present in its structure.

Potential sites for modification include:

The Benzoyl Ring: Substituents can be introduced onto the benzoyl phenyl ring. This can be achieved by starting the synthesis with substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid) to generate analogs with modified electronic and steric properties.

The Furan Ring: The furan moiety can be replaced with other heterocyclic or aromatic rings. This would involve using different acyl chlorides (e.g., thiophene-2-carbonyl chloride, nicotinoyl chloride) in the final acylation step.

The Central Phenyl Ring: Modification of the central p-phenylenediamine (B122844) core is more complex but could be achieved by starting with substituted p-nitroanilines.

Amide Bonds: The amide linkages themselves are generally stable, but their replacement with bioisosteres, such as a thioamide, has been shown in related benzanilide series to significantly alter biological activity. nih.gov

These derivatization strategies allow for the systematic modification of the parent compound to create a library of analogs for further investigation. The core synthetic pathway, particularly the use of the N-(4-aminophenyl)benzamide intermediate, provides a convergent point from which diverse final products can be generated.

Chemical modification at the furan moiety for structural diversity

The furan ring is a versatile heterocyclic scaffold amenable to various chemical transformations, enabling the generation of structural diversity. The synthesis of the parent compound typically involves the acylation of an amino group with 2-furoyl chloride. guidechem.comguidechem.com This acyl chloride is a key intermediate, and its reactivity allows for the coupling with the N-(4-aminophenyl)benzamide backbone. researchgate.net

While literature specifically detailing the modification of this compound is limited, the chemical behavior of the 2-furamide (B1196590) moiety is well-established. The furan ring can undergo several reactions to introduce new functional groups:

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic substitution, typically at the 5-position, due to the activating effect of the oxygen atom. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce substituents onto the furan ring, thereby creating a library of diverse analogues.

Ring Transformations: The furan ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, which would fundamentally alter the heterocyclic system, transforming it into a different bicyclic or polycyclic structure.

Modification of the Amide Linker: The amide bond itself can be a target for modification, although this is less common. Reduction of the amide carbonyl group would yield a secondary amine, significantly altering the electronic properties and geometry of the molecule.

These potential modifications highlight the furan moiety as a key site for derivatization to explore new chemical space and potentially modulate the compound's properties. chemimpex.com

Substituent effects on the benzoyl and phenyl rings for targeted synthesis

The targeted synthesis of this compound derivatives is heavily influenced by the electronic nature of substituents on its aromatic rings. The core synthetic strategy generally involves a two-step acylation process. A common route is the reaction of a substituted 4-nitroaniline (B120555) with a substituted benzoyl chloride, followed by the reduction of the nitro group to an amine, and subsequent acylation with 2-furoyl chloride. researchgate.netnih.gov

The nature of the substituents (R¹ and R²) on the benzoyl and phenyl rings plays a critical role in the synthetic pathway:

Effect on Benzoylation: The first acylation step (amidation) is a nucleophilic acyl substitution. Electron-withdrawing groups on the benzoyl chloride increase the electrophilicity of the carbonyl carbon, making the reaction faster. Conversely, electron-donating groups decrease reactivity. On the other aniline (B41778) component, electron-withdrawing groups decrease the nucleophilicity of the amino group, slowing the reaction, while electron-donating groups have the opposite effect. youtube.com

Effect on Nitro Group Reduction: The subsequent reduction of the nitro group is a crucial step. The efficiency of this reduction, often carried out with catalysts like Pd/C or reducing agents like iron in acetic acid, can be affected by the presence of other functional groups. nih.gov For instance, groups that are sensitive to reduction (e.g., alkenes, alkynes) may require careful selection of the reducing agent and conditions.

Final Acylation: The final step, reacting the intermediate amine with 2-furoyl chloride, is again subject to the electronic effects on the amine's nucleophilicity.

The interplay of these substituent effects allows for the targeted synthesis of specific derivatives. By choosing appropriate starting materials with desired substituents, chemists can fine-tune the reaction conditions and synthetic outcomes. nanobioletters.com

Substituent (R¹) on Benzoyl RingElectronic EffectPredicted Impact on Benzoylation RateSubstituent (R²) on Phenyl RingElectronic EffectPredicted Impact on Amine Nucleophilicity
-NO₂Strongly Electron-WithdrawingIncreases Rate-OCH₃Electron-DonatingIncreases Nucleophilicity
-ClElectron-Withdrawing (Inductive)Increases Rate-CH₃Electron-DonatingIncreases Nucleophilicity
-HNeutralBaseline-HNeutralBaseline
-OCH₃Electron-DonatingDecreases Rate-ClElectron-WithdrawingDecreases Nucleophilicity

Stereoselective synthesis considerations for related N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives

While this compound is achiral, the principles of stereoselective synthesis are crucial when considering related structures that possess chiral centers, such as N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. A powerful method for the stereoselective synthesis of β-amino sulfonamides and sulfones involves the addition of sulfonyl anions to chiral N-sulfinyl imines.

This methodology provides high diastereoselectivity and is effective for a range of substrates. The key steps and considerations include:

Formation of Chiral N-sulfinyl Imine: An aldehyde is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. The sulfinyl group acts as a potent chiral auxiliary.

Diastereoselective Addition: A sulfonyl anion, generated by deprotonation of a sulfone or sulfonamide with a strong base like n-BuLi or LDA, is added to the chiral N-sulfinyl imine. The facial selectivity of the addition is directed by the chiral sulfinyl group, leading to the formation of one diastereomer in preference to the other.

Removal of the Chiral Auxiliary: The sulfinyl group is readily cleaved under acidic conditions to yield the free β-amino sulfonamide.

This approach allows for the synthesis of enantiomerically enriched products, which is often essential for biological applications where stereochemistry dictates activity.

Aldehyde SubstrateSulfonyl NucleophileYield (%)Diastereomeric Ratio (d.r.)
IsobutyraldehydePhenylmethylsulfone8598:2
CyclohexanecarboxaldehydePhenylmethylsulfone8198:2
BenzaldehydePhenylmethylsulfone8295:5
3-PhenylpropanalN-benzyl-p-toluenesulfonamide7298:2

Preclinical Biological Activities of N 4 Benzoylamino Phenyl 2 Furamide and Its Analogs

Antineoplastic and Antiproliferative Potency

The potential of N-[4-(benzoylamino)phenyl]-2-furamide analogs as anticancer agents has been explored through both in vitro and in vivo studies. These investigations highlight the ability of these compounds to inhibit the growth of various cancer cells and tumors.

In vitro investigations in various cancer cell lines and multicellular spheroids

Analogs of this compound have demonstrated significant antiproliferative effects across a diverse panel of human cancer cell lines. A notable analog, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide, known as CPPF, has shown the ability to suppress the proliferation of various cancer cell lines in both 2D and 3D culture systems. nih.govnih.govresearchgate.net This compound was also effective against multidrug-resistant (MDR) cell lines that are resistant to other microtubule targeting agents like paclitaxel and colchicine. nih.govnih.govresearchgate.net The mechanism of action for CPPF involves the depolymerization of microtubules, which leads to mitotic arrest and subsequent apoptosis in cancer cells. nih.govnih.govresearchgate.net

Other related structures have also shown promise against specific cancer types:

Prostate Cancer: Phenylacetamide derivatives have been identified as potent anticancer agents against the PC3 prostate carcinoma cell line. nih.gov

Leukemia: Spiro-heterocyclic derivatives have exhibited good activity against leukemic cancer cell lines, including MOLT-4, CCRF-CEM, and K-562. mdpi.com Additionally, acridine–thiosemicarbazone derivatives have shown potency against K-562 leukemic cells and their resistant isoforms. mdpi.com

Breast Cancer: Certain N-alkyl nitroimidazoles have exhibited significant activity in breast tumor cells (MDA-MB231). openmedicinalchemistryjournal.com Phenylthiazole derivatives have been evaluated against the MCF-7 breast cancer cell line, although they were found to be the most resistant line to these specific compounds. nih.gov

Multiple Myeloma and Other Cancers: Carbamothioyl-furan-2-carboxamide derivatives have shown significant anti-cancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com

Compound Class/AnalogCancer Cell Lines InvestigatedObserved ActivityReference
CPPF (furamide analog)Diverse cancer cell lines, including multidrug-resistant (MDR) linesSuppressed proliferation in 2D and 3D cultures; effective against MDR lines. nih.govnih.govresearchgate.net
Phenylacetamide derivativesPC3 (Prostate)Potent anticancer activity. nih.gov
Spiro-heterocyclic derivativesMOLT-4, CCRF-CEM, K-562 (Leukemia)Good growth inhibition. mdpi.com
Acridine–thiosemicarbazone derivativesK-562 (Leukemia) and resistant isoformsPotent cytotoxic profile. mdpi.com
N-alkyl nitroimidazolesMDA-MB231 (Breast)LC50 as low as 16.7 µM. openmedicinalchemistryjournal.com
Carbamothioyl-furan-2-carboxamide derivativesHepG2, Huh-7 (Hepatocellular Carcinoma); MCF-7 (Breast)Significant anticancer activity. mdpi.com

Preclinical in vivo efficacy in oncological models

The in vivo anticancer effects of the analog CPPF have been confirmed in animal models. nih.govnih.govresearchgate.net Studies using a mouse xenograft model demonstrated the cancer-inhibiting properties of CPPF. nih.govnih.gov Furthermore, in a two-step skin cancer mouse model, CPPF showed potential for cancer prevention. nih.govnih.govresearchgate.net These findings suggest that the antiproliferative activity observed in vitro translates to efficacy in a living organism. nih.gov

Antimicrobial Efficacy

In addition to their anticancer potential, this compound and its analogs have been investigated for their ability to combat various microbial pathogens.

Antifungal spectrum and activity

The emergence of drug-resistant fungal strains, particularly in immunocompromised populations, has driven the search for new antifungal agents. frontiersin.org Cryptococcus neoformans, a major fungal pathogen, is a key target for such research. researchgate.netnih.gov While direct studies on this compound are limited, research on structurally related compounds provides insight into their potential antifungal properties. For instance, a novel antimicrobial compound, EIPE-1, demonstrated fungicidal effects against seven cryptococcal strains with Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 3.125 μg/mL. frontiersin.org Other studies have identified various compounds, including sesquiterpene lactones and repurposed drugs like disulfiram, that exhibit activity against C. neoformans by inhibiting growth and key virulence factors. researchgate.netmdpi.com Phthalimide Schiff bases derivatives have also been assessed against Candida albicans. f1000research.com

Compound Class/AnalogFungal SpeciesObserved Activity (MIC)Reference
EIPE-1Cryptococcus neoformans (7 strains)1.56 - 3.125 µg/mL frontiersin.org
DisulfiramCryptococcus neoformans1.0 - 8.0 µg/mL researchgate.net
SclareolideCryptococcus neoformans H9916 µg/mL mdpi.com
Phthalimide Schiff basesCandida albicansNo activity observed. f1000research.com

Antibacterial spectrum and activity

Analogs and related heterocyclic structures have shown a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus: N-substituted piperazine flavonol derivatives have been evaluated for activity against S. aureus, with one compound showing a MIC value of 6.25 µg/mL and effectively inhibiting biofilm formation. nih.gov Certain Naphthyridine derivatives have also demonstrated activity against multidrug-resistant strains of S. aureus. mdpi.com However, in one study, phthalimide Schiff bases derivatives showed that S. aureus was highly resistant to all tested compounds. f1000research.com

Escherichia coli: Phenylacetamide and benzohydrazide derivatives have displayed potent and selective inhibitory activity against E. coli, with MIC values as low as 0.64 and 0.67 μg/mL, respectively. nih.gov The aforementioned N-substituted piperazine flavonol derivatives also showed activity against E. coli with a MIC of 25 µg/mL. nih.gov

Other Bacteria: Studies on 1,8-naphthyridine derivatives have demonstrated their ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant strains of E. coli, Pseudomonas aeruginosa, and S. aureus. mdpi.com

Antitubercular activity of related structures

The furan (B31954) and benzamide (B126) scaffolds present in this compound are found in various compounds with antitubercular properties. Several studies have explored derivatives containing these motifs against Mycobacterium tuberculosis. For example, a series of 2-(substituted phenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Certain compounds in this series emerged as promising antitubercular agents against MDR-TB. nih.gov Similarly, pyrazole-4-carboxamide derivatives have been tested against the MTB H37Rv strain, with some compounds exhibiting significant activity with MIC values as low as 3.12 µg/ml. japsonline.com The broader class of nitroimidazoles, which can be structurally related, has been extensively explored for antitubercular activity. researchgate.net

Metabolic Modulation and Dyslipidemia Intervention

Recent preclinical research has highlighted the potential of this compound derivatives as modulators of lipid metabolism, showing promise in the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.

Antihyperlipidemic effects in preclinical in vivo models

Studies utilizing rat models with Triton WR-1339-induced hyperlipidemia have demonstrated the significant antihyperlipidemic potential of novel N-(4-benzoylphenyl)-2-furamide derivatives. nih.govresearchgate.net In one study, specific compounds from this series, notably 3b and 3d, administered at a dose of 15 mg/kg, led to a significant reduction in elevated plasma triglyceride levels after 18 hours when compared to the hyperlipidemic control group. nih.gov This effect was comparable to that of the standard drug bezafibrate. nih.gov

Further investigations into related N-(benzoylphenyl)-2-furamides (compounds 4b and 4c) also confirmed potent antihyperlipidemic activity in Wistar rats. researchgate.net These compounds effectively reduced elevated plasma levels of triglycerides and total cholesterol. researchgate.net The development of such agents is considered crucial for identifying new therapeutic options against hyperlipidemia, which is a major risk factor for cardiovascular diseases. aaup.edu The Triton WR-1339-induced hyperlipidemia model is widely used as it effectively elevates plasma lipid levels, providing a reliable platform for screening potential antihyperlipidemic agents. researchgate.netaaup.edu

Impact on lipid metabolism markers in animal studies

The antihyperlipidemic effects of N-(4-benzoylphenyl)-2-furamide derivatives are substantiated by their significant impact on key lipid metabolism markers in animal models.

In a study involving Triton WR-1339-induced hyperlipidemic rats, compounds 3b and 3d not only lowered triglycerides but also produced a significant reduction in plasma total cholesterol levels. nih.gov Furthermore, these compounds, along with bezafibrate, significantly increased the levels of high-density lipoprotein-cholesterol (HDL-C), which is often referred to as "good cholesterol". nih.gov Similarly, another study showed that compounds 4b and 4c reduced total cholesterol levels by 29% and 34%, respectively. researchgate.net

The table below summarizes the effects of selected N-(4-benzoylphenyl)-2-furamide derivatives on plasma lipid profiles in hyperlipidemic rats 18 hours post-administration.

CompoundPlasma Triglycerides (TG)Plasma Total Cholesterol (TC)High-Density Lipoprotein-Cholesterol (HDL-C)
Compound 3b Significant Reduction (p<0.0001) nih.govSignificant Reduction (p<0.0001) nih.govSignificant Increase (p<0.0001) nih.gov
Compound 3d Significant Reduction (p<0.0001) nih.govSignificant Reduction (p<0.0001) nih.govSignificant Increase (p<0.0001) nih.gov
Compound 4b Significant Reduction (p<0.001) researchgate.net29% Reduction researchgate.netData not specified
Compound 4c Significant Reduction (p<0.0001) researchgate.net34% Reduction researchgate.netData not specified
Bezafibrate (Standard) Significant Reduction (p<0.0001) nih.govNo significant reduction mentioned nih.govSignificant Increase (p<0.0001) nih.gov

These findings underscore the potential of this class of compounds to beneficially modulate lipid profiles, contributing to cardioprotective and antiatherosclerotic effects. nih.govresearchgate.net

Enzyme Inhibition Profiles

Analogs of this compound have been investigated for their ability to inhibit various enzymes implicated in disease processes. This section details the inhibitory activities of structurally related benzamide, pyrazole-4-carboxamide, and furamide derivatives against specific enzymatic targets.

Heparanase inhibition capabilities by N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide derivatives

Heparanase is an endoglycosidase that is overexpressed in numerous cancers and is correlated with increased tumor size, angiogenesis, and metastasis. nih.gov Consequently, inhibitors of this enzyme are of significant therapeutic interest. A class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as effective small molecule inhibitors of heparanase's catalytic activity. nih.govnih.gov The initial discovery was made through high-throughput screening, which identified a benzimidazole derivative as a hit compound, serving as a template for further development due to its synthetic accessibility. nih.gov The inhibition of heparanase by such compounds represents a promising strategy for attenuating tumor progression and metastasis. nih.govnih.gov

Succinate Dehydrogenase (SDH) inhibition by N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides

Succinate dehydrogenase (SDH) is a critical enzyme in both the cellular respiratory chain and the tricarboxylic acid cycle, making it a key target for pharmaceuticals and agrochemicals. nih.gov A novel class of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides has been designed and synthesized as potential SDH inhibitors. nih.gov

Biological assays revealed that many of these compounds displayed good antifungal activities, which is consistent with SDH inhibition. nih.gov Notably, compounds 7 and 12 from this series exhibited potent activity against the phytopathogenic fungus Rhizoctonia solani. nih.gov Further testing confirmed that compound 12 showed good inhibitory activity against the SDH enzyme, with its performance being close to that of the commercial fungicide bixafen. nih.gov Molecular modeling suggested that compound 12 could bind strongly to the active site of SDH. nih.gov

The table below presents the in vitro efficacy of selected compounds against R. solani and their inhibitory concentration against SDH.

CompoundEC50 against R. solani (mg/L)IC50 against SDH (mg/L)
Compound 7 0.034 nih.govNot specified
Compound 12 0.021 nih.gov1.836 nih.gov
Bixafen (Standard) 0.043 nih.gov1.222 nih.gov

These results indicate that N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides are a promising new class of SDH inhibitors worth further investigation. nih.gov

Modulation of P21-activated kinase (PAK) activity by related furamide derivatives

P21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as key signaling nodes in various cellular processes, including cell proliferation, survival, motility, and cytoskeletal dynamics. nih.govplos.org The PAK family is divided into two groups (Group I: PAK1-3; Group II: PAK4-6) and they are considered attractive drug targets for cancer, infectious diseases, and neurological disorders. nih.govplos.orgnih.gov

While the direct modulation of PAK activity by derivatives specifically containing the this compound scaffold is not extensively detailed in the available literature, the broader search for PAK inhibitors is an active area of research. High-throughput virtual screening has been employed to identify novel ATP-competitive inhibitors that can bind to the active sites of PAK1 and PAK4. nih.gov These efforts aim to develop therapeutic strategies that can target PAKs based on their specific activation state (phosphorylated or unphosphorylated). nih.gov The development of such inhibitors may provide valuable tools for treating diseases driven by aberrant PAK signaling. plos.org

Other Biological System Modulations

Beyond the primary pharmacological activities investigated for this compound and its analogs, preclinical research has explored their effects on other biological systems. These investigations have revealed potential activities in bone metabolism and immunomodulation, suggesting a broader therapeutic applicability for this class of compounds.

Inhibition of osteoclastogenesis by structural analogs (e.g., N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide)

A significant area of investigation has been the role of structural analogs of this compound in the regulation of bone remodeling. Specifically, the compound N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide has been identified as a potent inhibitor of osteoclastogenesis, the process of osteoclast formation which is critical for bone resorption.

In vitro studies have demonstrated that this analog exerts a strong inhibitory effect on the differentiation of precursor cells into mature osteoclasts. nih.govnih.govresearchgate.net This inhibition is associated with the altered expression of several osteoclast-specific marker genes. nih.govnih.gov Furthermore, the compound was observed to disrupt the formation of the F-actin belt, a cytoskeletal structure essential for the bone-resorbing activity of mature osteoclasts. nih.govnih.gov Consequently, bone resorption activity was significantly suppressed in the presence of this analog. nih.govnih.gov

The inhibitory effects on osteoclast formation were observed to be dose-dependent and did not induce significant cytotoxicity, indicating a specific mechanism of action rather than general cellular toxicity. wisdomlib.org In vivo studies have further substantiated these findings, showing that N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide can prevent ovariectomy-induced bone loss in animal models. nih.govnih.gov

Another related analog, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide, has also been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of osteoclasts, in a dose-dependent manner and without cytotoxic effects. ijabbr.com This compound was found to downregulate the expression of key osteoclast-specific markers. ijabbr.com

Collectively, these findings highlight the potential of this structural class as a source for the development of novel therapeutic agents for the treatment of osteolytic disorders, such as osteoporosis, where excessive osteoclast activity leads to bone loss. nih.govnih.gov

Table 1: Effects of Structural Analogs on Osteoclastogenesis

Compound Key In Vitro Findings In Vivo Outcome
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide Strong inhibition of osteoclastogenesis, altered mRNA expression of osteoclast-specific genes, suppression of F-actin belt formation and bone resorption. nih.govnih.gov Prevented ovariectomy-induced bone loss. nih.govnih.gov
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide Significant decrease in the formation of multinucleated TRAP-positive cells in a dose-dependent manner without significant cytotoxicity. wisdomlib.org Not specified in the provided context.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide Significantly inhibited the formation of multinucleated TRAP-positive cells in a dose-dependent manner without cytotoxic effects, downregulated osteoclast-specific markers. ijabbr.com Protective effect against ovariectomy-induced bone loss. ijabbr.com

Immunomodulatory potential based on related chemical classes

The immunomodulatory potential of this compound can be inferred from the activities of its constituent chemical classes, namely furan and benzamide derivatives. Both of these structural motifs are present in a variety of compounds that have been reported to exhibit immunomodulatory and anti-inflammatory effects.

Furan-containing compounds, for instance, have been investigated for a wide range of pharmacological activities, including anti-inflammatory properties. nih.govwisdomlib.orgorientjchem.org The furan nucleus is a component of many biologically active molecules and its derivatives have been shown to modulate various cellular activities by affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways. nih.gov The anti-inflammatory effects of some natural furan derivatives are thought to be linked to their antioxidant properties, which can mitigate oxidative stress that contributes to inflammation. nih.gov

Similarly, benzamide derivatives are known to possess diverse pharmacological activities, including anti-inflammatory and potential immunomodulatory effects. This class of compounds has been the subject of extensive research in medicinal chemistry, leading to the development of various therapeutic agents. While the direct immunomodulatory activity of this compound has not been extensively reported, the presence of the benzamide moiety suggests that it could potentially interact with biological targets involved in immune responses.

The combination of the furan and benzamide moieties in a single molecule, as seen in this compound, presents a unique chemical scaffold that may exhibit a distinct immunomodulatory profile. Further investigation into the specific effects of this compound on immune cells and inflammatory pathways is warranted to fully elucidate its potential in this area.

Molecular Mechanisms of Action and Cellular Target Identification for N 4 Benzoylamino Phenyl 2 Furamide

Elucidation of Specific Molecular Targets

Interaction with biological targets involved in lipid metabolism

Research into novel N-(4-benzoylphenyl)-2-furamide derivatives has identified them as potential antihyperlipidemic agents. nih.gov A study involving hyperlipidemic rats demonstrated that certain derivatives of this compound could significantly affect plasma lipid profiles. Hyperlipidemia was induced in the rats through an intraperitoneal injection of Triton WR-1339. nih.gov

Two specific derivatives, designated as compounds 3b and 3d, were particularly effective. When administered at a dose of 15 mg/kg body weight, these compounds led to a significant reduction in elevated plasma triglyceride levels after 18 hours. nih.gov Furthermore, treatment with compounds 3b and 3d also resulted in a significant decrease in plasma total cholesterol levels. nih.gov In addition to lowering triglycerides and total cholesterol, these compounds also significantly increased the levels of high-density lipoprotein-cholesterol (HDL-C), an effect comparable to the standard drug bezafibrate. nih.gov The ability of these N-[4-(benzoylamino)phenyl]-2-furamide derivatives to modulate these key components of lipid metabolism suggests a promising potential for the treatment of hyperlipidemia. nih.gov While the precise biological targets were not fully elucidated in this study, the effects point towards an interaction with pathways regulating lipoprotein synthesis, assembly, or catabolism. Other related compounds have been shown to interfere with the incorporation of cholesterol and palmitic acid into lipoproteins like chylomicrons, VLDL, and LDL. nih.gov

Table 1: Effect of N-(4-benzoylphenyl)-2-furamide Derivatives on Plasma Lipids in Hyperlipidemic Rats

Treatment Group Plasma Triglycerides Plasma Total Cholesterol HDL-Cholesterol
Compound 3b Significantly Reduced Significantly Reduced Significantly Increased
Compound 3d Significantly Reduced Significantly Reduced Significantly Increased

Binding to and modulation of succinate dehydrogenase

Succinate dehydrogenase (SDH) has been identified as a significant molecular target for a class of compounds structurally related to this compound. nih.gov SDH, also known as complex II, is a crucial enzyme that functions in both the citric acid (Krebs) cycle and the electron transport chain in mitochondria. nih.gov

Studies on novel pyrazole-4-carboxamides, which share a similar structural motif with the subject compound, have demonstrated their potential as SDH inhibitors. nih.gov For instance, the compound N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide (compound 12 in the study) showed potent inhibitory activity against SDH. Molecular modeling of the interaction between this compound and SDH suggested that it could bind strongly within the enzyme's binding site. nih.gov This binding and subsequent inhibition of SDH disrupts cellular respiration and energy production, a mechanism that has been effectively targeted in the development of fungicides. nih.gov While direct studies on this compound are needed, the activity of these related carboxamides suggests a potential for interaction with and modulation of succinate dehydrogenase.

Androgen receptor pathway modulation by related (benzoylaminophenoxy)phenol derivatives

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.govnih.gov Research has shown that derivatives of (benzoylaminophenoxy)phenol, which are structurally related to this compound, can act as potent androgen receptor antagonists. nih.govnih.gov These compounds bind to the ligand-binding domain of the AR, inhibiting its function. nih.gov

One of the most potent derivatives, referred to as compound 22, effectively inhibited the growth of various prostate cancer cell lines. nih.gov This includes cell lines with wild-type AR (SC-3), as well as those with mutations that confer resistance to conventional anti-androgen therapies, such as the T877A mutation (LNCaP cell line) and the H874Y mutation (22Rv1 cell line). nih.govnih.gov Structure-activity relationship studies have indicated that the 4-[4-(benzoylamino)phenoxy]phenol backbone is essential for this anti-prostate cancer activity. nih.gov These findings suggest that the benzoylamino-phenyl moiety is a key pharmacophore that enables these compounds to modulate the androgen receptor pathway, presenting a novel class of AR antagonists distinct from those currently in clinical use. nih.govnih.gov

Table 2: Inhibitory Activity of a (Benzoylaminophenoxy)phenol Derivative (Compound 22) on Prostate Cancer Cell Lines

Cell Line AR Mutation Status IC₅₀ (μM)
SC-3 Wild-Type 0.75
LNCaP T877A 0.043

Heparanase enzyme interaction

Heparanase is an endo-β-glucuronidase that degrades heparan sulfate chains in the extracellular matrix and is strongly implicated in cancer metastasis and angiogenesis. nih.govresearchgate.net It has become an important target for drug discovery. nih.gov A novel class of benzamide (B126) derivatives, specifically N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, have been identified as potent inhibitors of the heparanase enzyme. nih.gov

Although these compounds are structurally distinct from this compound, they share the core benzamide feature. One derivative in this class demonstrated an IC₅₀ value of 0.29 μM against the platelet-derived heparanase enzyme. nih.gov Another related series, the 1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas, also showed good heparanase inhibitory activity. nih.gov The demonstrated ability of these related benzamide and urea structures to inhibit heparanase suggests that the N-[4-(benzoylamino)phenyl] moiety could potentially interact with the active site of this enzyme.

Cellular Pathway Interventions

Induction of apoptosis and programmed cell death mechanisms

A significant cellular effect of N-substituted benzamides and related compounds is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is a key mechanism for anti-cancer agents. The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. nih.govnih.gov

Studies on N-substituted benzamides have shown that they can induce the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the apoptotic cascade, leading to the activation of initiator caspases, such as caspase-9. nih.gov Subsequently, executioner caspases, like caspase-3, are activated, which then cleave various cellular substrates, including poly-(ADP-ribose)polymerase (PARP), ultimately leading to the dismantling of the cell. nih.govnih.gov

The regulation of this pathway is heavily influenced by the Bcl-2 family of proteins. Research on benzoyltaurinamide derivatives has demonstrated that the most active compounds induce apoptosis by upregulating the expression of pro-apoptotic proteins like BAX, while simultaneously downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov Furthermore, some benzamide derivatives have been observed to cause cell cycle arrest, often in the G2/M phase, prior to the onset of apoptosis. nih.gov This suggests a multi-faceted intervention in cellular pathways that control cell survival and proliferation.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Bezafibrate
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide
N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamide
1,3-bis-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea
3-chloroprocainamide (declopramide)
Metoclopramide
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide
N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide
N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide
Flutamide
Bicalutamide
N(4-Methylphenyl)diphenimide

Cell cycle perturbation analysis

No studies were identified that investigated the effect of this compound on cell cycle progression. Therefore, there is no available data on whether this compound induces cell cycle arrest at any phase (G0/G1, S, or G2/M) or its potential molecular interactions with key cell cycle regulators such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.

Generation of reactive oxygen species (ROS)

There is no available research documenting the capacity of this compound to induce or inhibit the generation of reactive oxygen species (ROS) in cellular systems. Investigations into its effects on cellular oxidative stress, including the measurement of ROS levels and the activity of antioxidant enzymes, have not been reported.

Inhibition of specific cellular processes (e.g., osteoclast formation)

No published findings were found that describe the inhibitory effects of this compound on any specific cellular processes, including the differentiation and function of osteoclasts. Research into its potential to modulate signaling pathways critical for osteoclastogenesis, such as the RANKL pathway, has not been documented.

Due to the absence of research in these specific areas, no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar Studies and Rational Drug Design for N 4 Benzoylamino Phenyl 2 Furamide Derivatives

Systemic Investigation of Structural Modulations and Activity Profiles

A systematic approach to modifying the core scaffold of N-[4-(benzoylamino)phenyl]-2-furamide has provided valuable insights into the structural requirements for biological activity. These investigations have typically focused on the furan (B31954) ring, the central phenyl moiety, and the terminal benzoyl group.

In broader medicinal chemistry, the furan ring is often considered a key pharmacophoric element. Its replacement with bioisosteres such as thiophene (B33073) or selenophene (B38918) has been a common strategy to modulate activity. researchgate.net Thiophene, containing a sulfur atom instead of oxygen, and selenophene, with a selenium atom, have different electronic and lipophilic characteristics which can influence binding interactions with biological targets. researchgate.net For instance, thiophene and its derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govsciensage.info The substitution of the furan with a thiophene ring in related structures has been shown to sometimes enhance biological activity. researchgate.net

Future exploration of this compound analogs could involve the synthesis of thiophene-2-carboxamides and selenophene-2-carboxamides to investigate the impact of these heteroatom substitutions on biological efficacy. Such modifications could potentially lead to improved potency, altered selectivity, or enhanced pharmacokinetic properties.

The central phenyl ring and the terminal benzoyl moiety play a pivotal role in defining the biological activity of this compound derivatives. A study focused on the synthesis and pharmacological evaluation of a series of these compounds as potential antihyperlipidemic agents has shed light on the importance of substitutions on the benzoyl ring. nih.gov

In this study, various substituents were introduced at the para-position of the benzoyl ring. The nature of these substituents significantly influenced the antihyperlipidemic activity of the compounds. nih.gov For example, derivatives with a methyl (CH3) or a methoxy (B1213986) (OCH3) group at the para-position of the benzoyl ring demonstrated significant reductions in plasma triglyceride and total cholesterol levels, along with an increase in high-density lipoprotein-cholesterol levels. nih.gov In contrast, derivatives with a hydrogen, chloro (Cl), or nitro (NO2) group at the same position showed varied and generally less potent effects. nih.gov

This suggests that the electronic and steric properties of the substituent on the benzoyl ring are critical for activity. The electron-donating nature of the methyl and methoxy groups may be favorable for interaction with the biological target. The phenyl ring itself acts as a scaffold, holding the benzoylamino and 2-furamide (B1196590) groups in a specific spatial orientation, which is likely crucial for receptor binding. The amide linkage connecting the phenyl and benzoyl groups is also a key structural feature, contributing to the rigidity and planarity of this part of the molecule.

CompoundSubstituent (R) on Benzoyl RingEffect on Triglyceride LevelsEffect on Total Cholesterol Levels
3a-HModerate ReductionNo Significant Reduction
3b-CH3Significant ReductionSignificant Reduction
3c-ClModerate Reduction
3d-OCH3Significant ReductionSignificant Reduction
3e-NO2No Significant ReductionNo Significant Reduction

Data derived from a study on the antihyperlipidemic activity of N-(4-benzoylphenyl)-2-furamide derivatives. nih.gov

Based on the structure-activity relationship studies, several key pharmacophoric features can be identified for the desired antihyperlipidemic activity of this compound derivatives. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For this class of compounds, the essential pharmacophoric features appear to be:

A furan-2-carboxamide group: This moiety likely engages in crucial hydrogen bonding and/or aromatic interactions with the target protein.

A central phenyl ring: This acts as a rigid spacer, correctly positioning the other functional groups.

An amide linker: This group provides structural rigidity and potential hydrogen bonding sites.

A benzoyl moiety: This group is critical for activity, and its electronic properties can be fine-tuned by substituents.

An electron-donating substituent at the para-position of the benzoyl ring: This feature appears to significantly enhance the antihyperlipidemic potency.

Strategies for Lead Optimization

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound derivatives, several strategies can be employed to optimize their biological profiles.

To enhance the potency and selectivity of this compound derivatives, several design principles can be applied, building upon the existing SAR data.

Systematic exploration of benzoyl ring substitutions: A wider range of substituents at the para-position of the benzoyl ring should be explored. This includes various alkyl, alkoxy, and other electron-donating groups to further probe the electronic and steric requirements for optimal activity. Additionally, substitutions at the ortho- and meta-positions should be investigated to understand the spatial constraints of the binding pocket.

Bioisosteric replacement of the furan ring: As previously mentioned, replacing the furan ring with thiophene or other five-membered heterocycles could lead to improved activity or selectivity.

Alteration of the amide linker: The amide bond could be replaced with other linkers, such as a reverse amide, an ester, or a sulfonamide, to explore different hydrogen bonding patterns and conformational flexibility.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be employed to guide the design of new analogs with predicted enhanced potency and selectivity. These computational tools can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The exploration of novel analogs of this compound is an ongoing effort to discover compounds with improved therapeutic potential. The synthesis of a series of derivatives with different substituents on the benzoyl moiety has already demonstrated the feasibility of modifying the biological profile of this scaffold. nih.gov

Future research could focus on synthesizing and evaluating analogs with more significant structural modifications. For instance, the benzoylphenyl moiety could be replaced with other bicyclic aromatic or heteroaromatic systems to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved selectivity profiles.

Furthermore, the existing active compounds could be used as a starting point for fragment-based drug design. By breaking down the molecule into its key pharmacophoric fragments and then reassembling them in novel ways, it may be possible to design entirely new classes of compounds based on the this compound template.

Proposed Novel Analogs for Future Exploration
Core Scaffold ModificationRationalePotential Biological Profile Change
Replacement of furan with thiopheneBioisosteric replacement to alter electronic properties.Enhanced potency or altered selectivity.
Introduction of substituents on the central phenyl ringModulate molecular conformation and electronics.Improved binding affinity.
Replacement of the benzoylphenyl group with a naphthyl or quinolinyl systemExplore new chemical space and interactions.Novel mechanism of action or improved selectivity.
Modification of the amide linker to a sulfonamideAlter hydrogen bonding capacity and geometry.Enhanced metabolic stability or different target engagement.

Computational Chemistry and Molecular Modeling of N 4 Benzoylamino Phenyl 2 Furamide

Ligand-Protein Interaction Analysis through Molecular Docking

No molecular docking studies have been published that describe the binding modes of N-[4-(benzoylamino)phenyl]-2-furamide with either Succinate Dehydrogenase (SDH) or p21-activated kinases (PAK).

There is no available data characterizing the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, etc.) or the binding affinities (e.g., docking scores, inhibition constants) of this compound with SDH, PAK, or any other biological targets.

Quantum Chemical Calculations and Spectroscopic Correlations

No Density Functional Theory (DFT) studies have been reported for this compound. Consequently, information regarding its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and molecular electrostatic potential is not available.

There are no published theoretical analyses of the vibrational (FT-IR, Raman) or electronic (UV-Vis) spectra for this compound based on computational methods.

In Silico Property Assessment and Predictive Modeling

No in silico studies predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, drug-likeness, or other pharmacokinetic parameters of this compound have been found in the searched literature.

Assessment of molecular properties for drug-likeness

A crucial initial step in the virtual screening and development of a potential drug is the assessment of its "drug-likeness," which is often evaluated based on a set of molecular descriptors. These descriptors are calculated from the compound's two-dimensional structure and provide an indication of its potential pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). A common framework for this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

In silico analysis of this compound indicates a favorable profile with respect to these parameters. Computational tools are frequently used to predict these and other physicochemical properties that influence a compound's behavior in a biological system. While specific experimental data for this compound is not extensively published, predictions for analogous benzamide (B126) derivatives suggest that such compounds generally exhibit acceptable properties for pharmaceutical applications researchgate.net. The calculated molecular properties for this compound are presented in the table below.

Molecular PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight (g/mol)306.32≤ 500
logP (Octanol-Water Partition Coefficient)3.5≤ 5
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors4≤ 10
Table 1. Predicted Molecular Properties for Drug-Likeness of N-[4-(benzoylamino)phenyl]-2-furamide.

The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting it possesses molecular characteristics consistent with orally bioavailable drugs. Further computational assessments often include the prediction of other properties such as polar surface area (PSA), which is a key indicator of drug permeability across cell membranes, and the number of rotatable bonds, which influences conformational flexibility and binding to target proteins. For compounds with similar structural motifs, these parameters are generally within the acceptable range for good oral bioavailability researchgate.netnih.gov.

Predictive modeling for biological activity and target engagement

Predictive modeling, particularly molecular docking, is a powerful computational technique used to forecast the binding orientation and affinity of a small molecule to a specific protein target. This method is instrumental in hypothesizing the mechanism of action and identifying potential biological targets for a compound. For this compound, molecular docking studies can be performed against a variety of enzymes and receptors implicated in disease pathways.

Given the structural similarities to other N-phenylbenzamide derivatives that have been investigated as potential anticancer agents, a plausible approach is to model the interaction of this compound with protein kinases, which are common targets in oncology nih.gov. For instance, studies on related compounds have explored their binding to the active sites of kinases like ABL1 nih.gov.

In a hypothetical molecular docking simulation of this compound with a representative protein kinase, the compound would be positioned within the ATP-binding pocket. The binding affinity is estimated through a scoring function that calculates the free energy of binding, with more negative values indicating a stronger interaction. The stability of this interaction is often mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and key amino acid residues in the active site.

For example, the amide and furan (B31954) moieties of this compound could form hydrogen bonds with residues in the hinge region of a kinase, a common binding pattern for kinase inhibitors. The phenyl and benzoyl groups could engage in hydrophobic and pi-stacking interactions with other residues in the binding pocket, further stabilizing the complex. While specific docking scores and interacting residues are dependent on the chosen protein target, the general principles of molecular recognition can be inferred from studies on analogous compounds jusst.orgnih.govmdpi.comscispace.com.

The results from such predictive modeling can guide further experimental validation and lead optimization efforts. It is important to note that these in silico predictions provide a theoretical framework and require confirmation through in vitro and in vivo studies wildlife-biodiversity.com.

Compound Name
N-[4-(benzoylamino)phenyl]-2-furamide
Table 2. Compound Name Mentioned in the Article.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries Pertaining to N-[4-(benzoylamino)phenyl]-2-furamide

The primary academic focus on this compound and its derivatives has been in the realm of medicinal chemistry, specifically targeting hyperlipidemia. A notable study detailed the synthesis of a series of novel N-(4-benzoylphenyl)-2-furamides. nih.gov In this research, the compounds were evaluated for their potential as antihyperlipidemic agents in a preclinical rat model. nih.gov

Hyperlipidemia was induced in the rats, and the synthesized compounds were administered to assess their impact on plasma lipid levels. The study identified specific derivatives of N-(4-benzoylphenyl)-2-furamide that significantly reduced elevated plasma triglyceride levels. nih.gov Furthermore, certain derivatives also demonstrated a significant reduction in plasma total cholesterol levels while increasing high-density lipoprotein-cholesterol levels. nih.gov These findings suggest that compounds based on the this compound scaffold have promising potential for the treatment of hyperlipidemia. nih.gov The beneficial activity observed in the preclinical model points towards a potential cardioprotective and antiatherosclerotic role for these compounds. nih.gov

The synthesis of these compounds typically involves established chemical reactions to form the amide bond between the substituted phenylamine and the furoic acid derivative. The characterization of the synthesized compounds in these studies is generally thorough, employing techniques such as IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis to confirm their molecular structures.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the promising initial findings, significant knowledge gaps exist in the understanding of this compound and its derivatives. The primary research has focused on the synthesis and in vivo screening for antihyperlipidemic activity, leaving several key areas unexplored.

Mechanism of Action: A significant knowledge gap is the precise molecular mechanism by which this compound derivatives exert their lipid-lowering effects. The initial studies have not elucidated the specific biological targets (e.g., enzymes or receptors) that these compounds interact with to modulate lipid metabolism. Future research should aim to identify these targets to better understand the compound's efficacy and potential side effects.

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is largely unknown. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Studies to identify the metabolites and their biological activity are necessary.

Structure-Activity Relationship (SAR) Studies: While a series of derivatives were synthesized, a more comprehensive SAR study could provide deeper insights into the chemical features essential for potent antihyperlipidemic activity. This could involve the synthesis and evaluation of a wider range of analogues with systematic modifications to the benzoyl, phenyl, and furan (B31954) rings.

Long-term Efficacy and Safety: The current research is based on short-term studies in a single animal model. There is a lack of information on the long-term efficacy and potential toxicity of this compound. Chronic toxicity studies in different animal models are needed to assess its safety profile for potential therapeutic use.

Therapeutic Potential Beyond Hyperlipidemia: The biological activities of this compound beyond its effects on lipid levels have not been investigated. Given the diverse biological activities of other benzamide (B126) and furamide derivatives, exploring its potential in other therapeutic areas, such as anti-inflammatory or anticancer applications, could be a fruitful avenue of research.

Prospective Methodological Advancements in this compound Research

Future research on this compound can benefit from the adoption of modern methodological advancements in both chemical synthesis and biological evaluation.

Advanced Synthetic Methodologies: Recent advances in synthetic organic chemistry offer more efficient and environmentally friendly methods for the synthesis of benzamides and other amide-containing compounds. These include novel coupling reagents and catalytic systems that can improve reaction yields, reduce waste, and allow for a more diverse range of derivatives to be synthesized. Exploring these modern synthetic routes could accelerate the drug discovery process for this class of compounds.

High-Throughput Screening (HTS): To explore the therapeutic potential of this compound and its analogues more broadly, high-throughput screening assays could be employed. This would allow for the rapid evaluation of a large library of related compounds against a panel of biological targets, potentially uncovering new therapeutic applications.

Computational Modeling and Drug Design: In silico methods, such as molecular docking and molecular dynamics simulations, can be utilized to predict the binding of this compound derivatives to potential biological targets. This computational approach can help in understanding the mechanism of action and in designing more potent and selective analogues, thereby guiding synthetic efforts and reducing the reliance on extensive animal testing in the early stages of research.

Advanced Analytical Techniques: The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution nuclear magnetic resonance (NMR) spectroscopy, will be crucial for the detailed characterization of new derivatives and for studying their metabolic pathways. These techniques can provide valuable information on the stability, purity, and metabolic fate of the compounds.

Potential for Translational Research in Novel Therapeutic Modalities (Preclinical Scope)

The initial preclinical findings for this compound derivatives provide a strong foundation for translational research aimed at developing novel therapeutic modalities for hyperlipidemia and related cardiovascular diseases.

Lead Optimization: The derivatives that showed the most significant antihyperlipidemic activity in the initial studies can be considered as lead compounds. A focused lead optimization program should be initiated to improve their potency, selectivity, and pharmacokinetic properties. This would involve the synthesis of new analogues based on a rational drug design approach, informed by SAR and computational modeling studies.

In-depth Preclinical Efficacy Studies: To build a stronger case for clinical translation, more extensive preclinical efficacy studies are required. This should include evaluating the lead compounds in different animal models of hyperlipidemia and atherosclerosis to confirm their therapeutic potential. The studies should also investigate the dose-response relationship and the optimal therapeutic window.

Preclinical Safety and Toxicology Assessment: A comprehensive preclinical safety and toxicology evaluation is a critical step before any consideration of human trials. This would involve a battery of in vitro and in vivo studies to assess the potential for cardiotoxicity, hepatotoxicity, genotoxicity, and other adverse effects.

Development of Drug Delivery Systems: Depending on the physicochemical properties and pharmacokinetic profile of the optimized lead compounds, the development of suitable drug delivery systems could be explored to enhance their bioavailability and therapeutic efficacy.

The promising antihyperlipidemic activity of this compound derivatives warrants further investigation and development. By addressing the existing knowledge gaps and employing modern research methodologies, it may be possible to translate these initial findings into novel and effective treatments for hyperlipidemia and associated cardiovascular conditions.

Q & A

Q. What are the key synthetic pathways for N-[4-(benzoylamino)phenyl]-2-furamide?

The compound is synthesized via multi-step reactions starting from furan-2-carboxylic acid derivatives and substituted aminobenzophenones. Key methods include:

  • Step 1 : Condensation of methyl-5-(3-hydroxyphenyl)furan-2-carboxylate with aminobenzophenone derivatives (e.g., 4-aminobenzophenone) under reflux with NaOH (10% solution) .
  • Step 2 : Activation of intermediates using reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at 50°C .
  • Step 3 : Final coupling with 4-(benzoylamino)aniline using DMAP (4-dimethylaminopyridine) as a catalyst in DMF at 60°C .
    Optimization of reaction time (24–48 hours) and solvent polarity (DCM vs. DMF) is critical for yield improvement (typically 60–75%) .

Q. How is the structural identity and purity of this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify aromatic protons (6.5–8.5 ppm) and carbonyl groups (165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 359.1) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Q. What are common derivatives of this compound, and how do their substituents vary?

Derivatives are synthesized by altering substituents on the benzoyl or furan moieties:

DerivativeSubstituent ModificationBiological Focus
3a 5-(3-Hydroxyphenyl) groupAnti-hyperlipidemic activity in rats
4a–4c 5-Methyl group on furanEnhanced metabolic stability
8i Dual M1/M4 receptor modulationNeurodegenerative disease studies

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Benzoyl Substitutions : Electron-withdrawing groups (e.g., -Cl at para position) enhance binding to lipid-regulating enzymes (IC₅₀: 350 nM vs. 5 µM for unsubstituted analogs) .
  • Furan Modifications : 5-Methyl substitution reduces hepatic metabolism (t₁/₂ increases from 2.5 to 6.8 hours in vitro) .
  • Hybrid Derivatives : Quinazoline-furan hybrids (e.g., ) show dual kinase inhibition (EGFR and VEGFR-2) with IC₅₀ < 100 nM .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : Compare in vitro metabolic stability (e.g., microsomal assays) with in vivo plasma concentrations. For example, compound 3a showed 80% inhibition in vitro but only 40% in vivo due to rapid glucuronidation .
  • Dose Optimization : Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic plasma levels .

Q. What methodologies are used to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., KD = 120 nM for PPAR-γ) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .
  • Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets (e.g., 2.1 Å RMSD in kinase targets) .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing dimerization side reactions by 30% .
  • Catalyst Screening : DMAP increases acylation efficiency (yield: 75% vs. 45% without catalyst) .
  • Temperature Control : Lowering reaction temperature to 50°C prevents furan ring decomposition .

Q. What strategies are employed to assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Light Stability Tests : UV irradiation (λ = 254 nm) for 48 hours reveals photodegradation pathways (e.g., furan ring opening) .

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